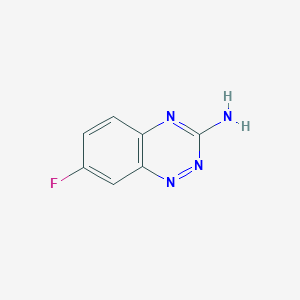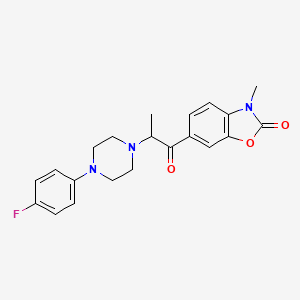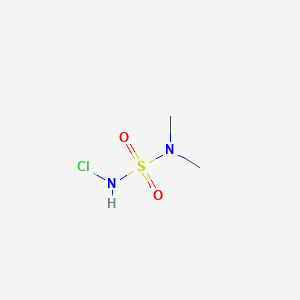
(Z)-6-Pentadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-Pentadecene is an unsaturated hydrocarbon with a double bond located at the sixth carbon atom in the chain. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a cis isomer. This compound is part of the alkene family and is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-6-Pentadecene can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base. This reaction proceeds with syn addition, leading to the formation of the cis isomer.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemistry of the product can be controlled by the choice of reagents and reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes. One common method is the catalytic hydrogenation of alkynes using a Lindlar catalyst, which selectively produces the cis isomer. Another method is the isomerization of internal alkenes using specific catalysts that favor the formation of the Z isomer.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-Pentadecene undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can convert this compound to pentadecane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), can occur across the double bond, forming dibromo compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or O3 followed by reductive workup.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Epoxides, diols.
Reduction: Pentadecane.
Substitution: Dibromo derivatives.
Scientific Research Applications
(Z)-6-Pentadecene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (Z)-6-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(E)-6-Pentadecene: The trans isomer of 6-pentadecene, where the higher priority substituents are on opposite sides of the double bond.
1-Pentadecene: An alkene with the double bond at the first carbon atom.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness
(Z)-6-Pentadecene is unique due to its cis configuration, which imparts different physical and chemical properties compared to its trans isomer and other alkenes. The cis configuration can affect the compound’s boiling point, solubility, and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H30 |
|---|---|
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(Z)-pentadec-6-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11- |
InChI Key |
BEPREHKVBQHGMZ-QBFSEMIESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)





![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)




